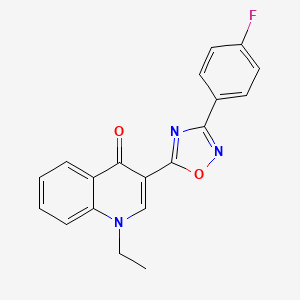
1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" is a novel molecule that appears to be related to a class of compounds known for their potential antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinoline core and the 1,2,4-oxadiazole ring are present in the derivatives discussed in the papers. These structural features are often associated with biological activity, particularly in the realm of antimicrobial and anticancer agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various substituted aromatic acids or anilines. For instance, the synthesis of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives involves elemental analysis and spectral data to elucidate the structures of the newly synthesized compounds . Similarly, the synthesis of a fluorinated compound related to nalidixic acid involves a series of reactions including cyclization and ethylation steps . These methods could potentially be adapted for the synthesis of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using Raman analysis and single-crystal X-ray diffraction, which provided detailed information about the crystal system, space group, and unit cell parameters . These techniques would be essential in analyzing the molecular structure of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of novel 1,3,4-oxadiazole compounds containing the 8-hydroxyquinoline moiety involves the conversion of carbohydrazides into key intermediates and subsequent reactions with 8-hydroxyquinoline . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their antimicrobial activities. For example, the tetrazolo[1,5-a]quinoline derivatives showed significant antibacterial and antifungal activity , and the fluorinated quinolone derivative exhibited high broad-spectrum antibacterial activities . The 1,3,4-oxadiazole compounds were also evaluated for their antibacterial and anticancer properties, with some showing promising results against specific bacterial strains and cancer cell lines . These activities suggest that "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" may also possess similar properties, which would need to be investigated through in vitro and in vivo studies.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives, designed to transform antibacterial fluoroquinolones into antitumor compounds. These compounds, derived from modifications including the oxadiazole heterocyclic ring as an isostere of the C-3 carboxylic group, have shown significant antitumor activity in vitro against Hep-3B cancer cell lines, suggesting their potential as antitumor agents (Hu Guoqianga, 2012).
Antimicrobial and Anticancer Agents
Novel derivatives of 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds were found to exhibit significant cytotoxicity against cancer cell lines such as HeLa, Caco-2, and MCF7, as well as showing promising antibacterial activity, indicating their potential as both antimicrobial and anticancer agents (V. Adimule et al., 2014).
Anti-HIV Agents
Research into quinolone derivatives featuring a 1,3,4-oxadiazole ring as a metal-chelating component has revealed that these compounds inhibit HIV-1 replication in cell culture. This suggests their potential as anti-HIV agents, with certain compounds demonstrating promising cell-based antiviral activity without significant cytotoxicity, laying a foundation for further development in anti-HIV-1 therapies (Niloofar Parizadeh et al., 2018).
Antioxidant Properties
Some novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine have been synthesized and evaluated for their antioxidant activities. Among these, certain compounds exhibited higher antioxidant activities than the standard antioxidant, indicating their potential as antioxidants (M. Hassan et al., 2017).
Antimicrobial Activity
A series of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized and shown significant antibacterial and antifungal activity. These findings suggest their potential use as antimicrobial agents, offering a promising avenue for the development of new therapeutic drugs (A. H. Kategaonkar et al., 2010).
Propriétés
IUPAC Name |
1-ethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUUMMGJBIDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

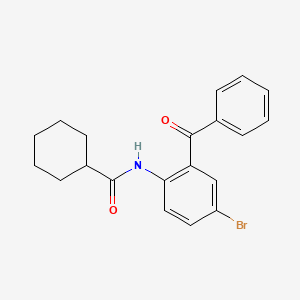

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
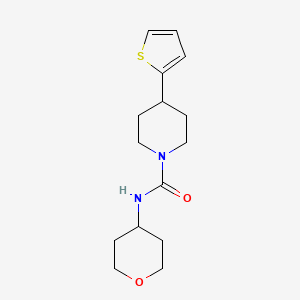




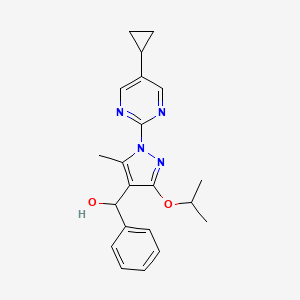
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
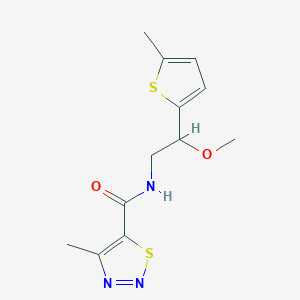

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)
